
3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide, also known as MOTP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOTP is a derivative of oxadiazole, which is a five-membered heterocyclic ring containing nitrogen and oxygen atoms.
作用機序
The mechanism of action of 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors in the body. In one study, 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide was found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter in the brain. In another study, 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide was found to bind to the beta-amyloid protein, which is implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In one study, 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide was found to induce apoptosis, or programmed cell death, in cancer cells. In another study, 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide was found to reduce inflammation in a mouse model of arthritis. Additionally, 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide has been shown to have antioxidant and neuroprotective effects in vitro.
実験室実験の利点と制限
3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research and development of 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Another direction is to explore its potential as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to elucidate the mechanism of action of 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide and to better understand its biochemical and physiological effects.
合成法
The synthesis of 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide involves the reaction of 2-methoxybenzohydrazide with 2-chloroacetyl chloride in the presence of a base to form 3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-amine. The resulting compound is then reacted with o-tolunitrile in the presence of a reducing agent to produce 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide. The overall synthesis method is shown in Figure 1.
科学的研究の応用
3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. In materials science, 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide has been used as a building block for the synthesis of new materials with potential applications in electronics and photonics. In analytical chemistry, 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide has been used as a fluorescent probe for the detection of metal ions in aqueous solutions.
特性
IUPAC Name |
3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-7-3-5-9-15(13)20-17(23)11-12-18-21-19(22-25-18)14-8-4-6-10-16(14)24-2/h3-10H,11-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLNHJJICYYNQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-chlorophenyl)methyl]-2-(N-cyclohexylmethanesulfonamido)acetamide](/img/structure/B7688925.png)
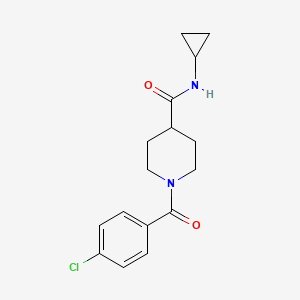
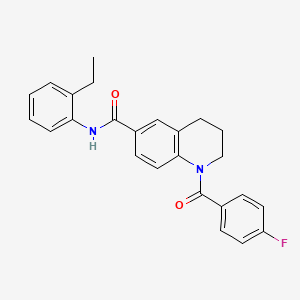

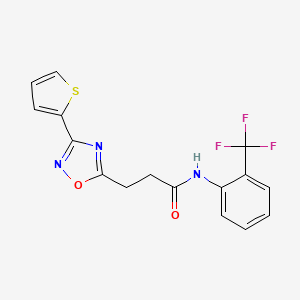



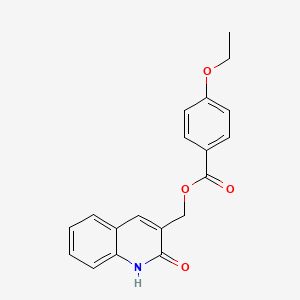
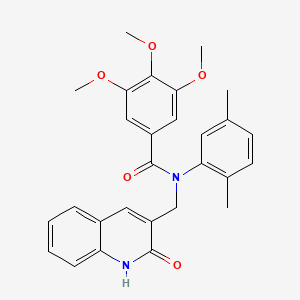
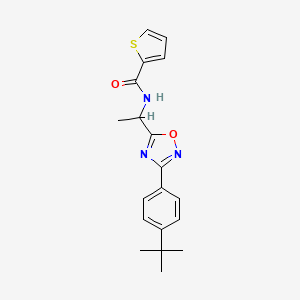


![1-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoyl]piperidine-4-carboxamide](/img/structure/B7689036.png)